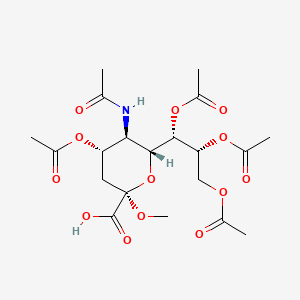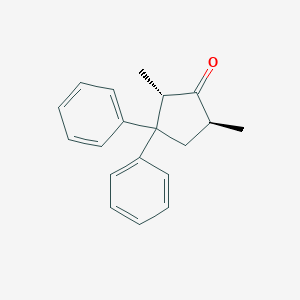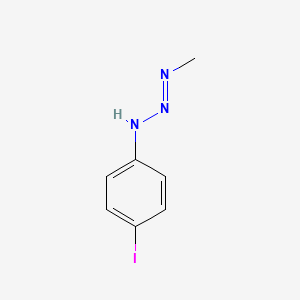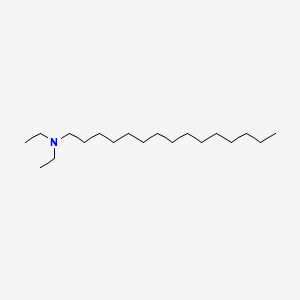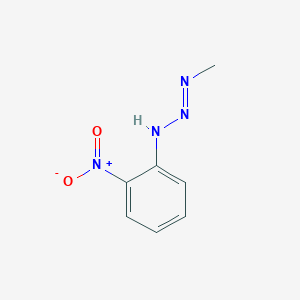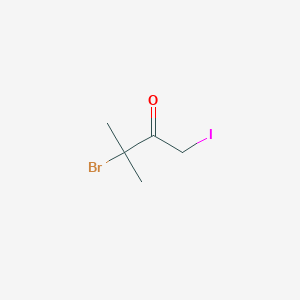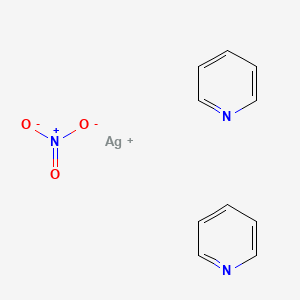
Silver;pyridine;nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;pyridine;nitrate is a coordination compound consisting of silver, pyridine, and nitrate ions. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The combination of silver and pyridine in the presence of nitrate ions results in a compound with interesting reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silver;pyridine;nitrate typically involves the reaction of silver nitrate with pyridine in an aqueous solution. The reaction can be represented as follows:
AgNO3+C5H5N→Ag(C5H5N)NO3
In this reaction, silver nitrate (AgNO₃) reacts with pyridine (C₅H₅N) to form this compound. The reaction is usually carried out at room temperature, and the product can be isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The purity of the reagents and the control of reaction conditions are crucial to ensure the quality of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silver;pyridine;nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion in the compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Substitution Reactions: Pyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield metallic silver, while substitution reactions may produce new coordination complexes .
Applications De Recherche Scientifique
Silver;pyridine;nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and electrochemical processes.
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Silver;pyridine;nitrate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The pyridine ligand can modulate the electronic structure of silver, enhancing its reactivity and selectivity in various reactions . The nitrate ion plays a role in stabilizing the compound and facilitating its solubility in aqueous solutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate (AgNO₃): A widely used compound with strong oxidizing properties and applications in photography, medicine, and chemistry.
Pyridine (C₅H₅N): A basic heterocyclic compound used as a solvent and reagent in organic synthesis.
Silver;pyridine;chloride: Similar to Silver;pyridine;nitrate but with chloride ions instead of nitrate, used in coordination chemistry and catalysis.
Uniqueness
This compound is unique due to the combination of silver, pyridine, and nitrate ions, which imparts distinct chemical properties and reactivity. The presence of pyridine enhances the stability and solubility of the compound, while the nitrate ion contributes to its oxidizing potential .
Propriétés
Numéro CAS |
39716-70-6 |
|---|---|
Formule moléculaire |
C10H10AgN3O3 |
Poids moléculaire |
328.07 g/mol |
Nom IUPAC |
silver;pyridine;nitrate |
InChI |
InChI=1S/2C5H5N.Ag.NO3/c2*1-2-4-6-5-3-1;;2-1(3)4/h2*1-5H;;/q;;+1;-1 |
Clé InChI |
AJTSAXPMRCWUNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.[N+](=O)([O-])[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


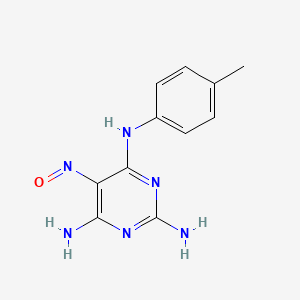
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
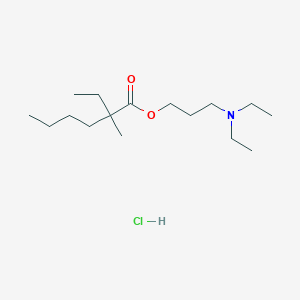
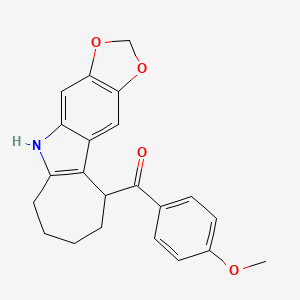
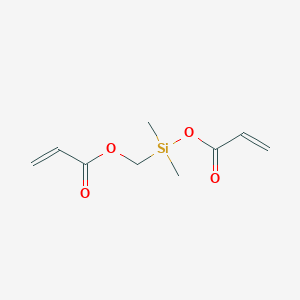
![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
